molecular formula C19H28N4O B4733735 N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide

N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide

Cat. No. B4733735
M. Wt: 328.5 g/mol
InChI Key: SCVQGKMXPFGUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. P7C3 was discovered through a high-throughput screening of small molecules that could promote neurogenesis, the process of generating new neurons in the brain.

Mechanism of Action

The exact mechanism of action of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide promotes the survival of new neurons by increasing the production of a protein called nicotinamide adenine dinucleotide (NAD). NAD is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been shown to have several biochemical and physiological effects in animal models. The molecule has been shown to increase the number of new neurons in the brain, improve cognitive function, and protect against neuronal death. N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has also been shown to increase the levels of NAD in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to reach the brain and exert its effects. Another advantage is that N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been shown to be well-tolerated in animal models, with no significant adverse effects observed. One limitation of using N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide. One area of interest is the development of more potent analogs of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide that can exert greater neuroprotective effects. Another direction is the investigation of the molecular pathways involved in the neuroprotective effects of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide, which could lead to the development of new therapeutic targets for neurodegenerative diseases. Additionally, further studies are needed to assess the safety and efficacy of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide in humans.

Scientific Research Applications

N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been studied extensively in animal models to assess its potential therapeutic effects. The molecule has been shown to promote neurogenesis and protect against neuronal death in several different brain regions. N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has also been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, with promising results.

properties

IUPAC Name

N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-3-10-23-17-9-8-15(20-19(24)4-2)13-16(17)21-18(23)14-22-11-6-5-7-12-22/h8-9,13H,3-7,10-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVQGKMXPFGUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.